molecular formula C10H18O6 B3284570 2-Cyclohexene-1,4-diol, diacetate, cis- CAS No. 78776-45-1

2-Cyclohexene-1,4-diol, diacetate, cis-

Cat. No.: B3284570
CAS No.: 78776-45-1
M. Wt: 234.25 g/mol
InChI Key: IFTUVSFGWAKOIZ-RUTFAPCESA-N
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Description

2-Cyclohexene-1,4-diol, diacetate, cis- is a cyclic ester derivative of cis-2-cyclohexene-1,4-diol, where both hydroxyl groups are acetylated. The compound features a six-membered ring with a conjugated double bond and cis-configuration of the acetoxy groups at positions 1 and 4. Its molecular formula is C₁₀H₁₄O₄, derived from the parent diol (C₆H₁₀O₂) through esterification with acetic anhydride. The cyclohexene backbone introduces rigidity and stereoelectronic effects, influencing its reactivity and physical properties compared to linear analogs .

Properties

IUPAC Name

acetic acid;(1R,4S)-cyclohex-2-ene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-2,5-8H,3-4H2;2*1H3,(H,3,4)/t5-,6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTUVSFGWAKOIZ-RUTFAPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(C=CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C1C[C@@H](C=C[C@@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20823930
Record name Acetic acid--(1R,4S)-cyclohex-2-ene-1,4-diol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20823930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78776-45-1
Record name Acetic acid--(1R,4S)-cyclohex-2-ene-1,4-diol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20823930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexene-1,4-diol, diacetate, cis- typically involves the diacetylation of 2-Cyclohexene-1,4-diol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetic anhydride

    Catalyst: Pyridine or other bases to neutralize the acetic acid formed during the reaction

Industrial Production Methods: On an industrial scale, the production of 2-Cyclohexene-1,4-diol, diacetate, cis- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Chemical Reactions

*Cis-*2-Cyclohexene-1,4-diol diacetate can undergo several types of chemical reactions:

  • Oxidation: Oxidation can lead to the formation of diketones or carboxylic acids.

  • Reduction: Reduction can regenerate 2-Cyclohexene-1,4-diol.

  • Hydrolysis: Hydrolysis produces 2-Cyclohexene-1,4-diol and acetic acid, and can be catalyzed by esterases or under acidic conditions.

  • Substitution: Substitution reactions can result in various substituted cyclohexene derivatives.

Comparison with Similar Compounds

Key differences exist between *cis-*2-Cyclohexene-1,4-diol diacetate and related compounds:

CompoundDifference
2-Cyclohexene-1,4-diol, trans-Stereochemistry differs, with substituents on opposite sides of the cyclohexene ring.
2-Cyclohexene-1,4-diol, monoacetateContains only one acetate group, affecting its reactivity in substitution reactions.
Cyclohexane-1,4-diolLacks the double bond in the cyclohexene ring, leading to different chemical reactivity and physical properties.

Cis-Dihydroxylation Reactions

Cis-dihydroxylation reactions, which add two hydroxyl groups to the same side of a double bond, are relevant to the chemistry of cyclohexene derivatives. Two established methods for cis-dihydroxylation are :

  • Woodward cis-Hydroxylation: Converts alkenes to cis-diols using iodine and silver acetate in wet acetic acid .

  • Transition-Metal-Free cis-Dihydroxylation: Uses radical iodination and a sequence of oxidation steps to synthesize cis-diols from saturated hydrocarbons . This method involves the oxidation of 4-iodotoluene by peracetic acid in the presence of acetic acid .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as an important intermediate in the synthesis of various APIs. Its unique structural features allow for the introduction of functional groups that are crucial for biological activity. For example, the diol functionality can be utilized to create derivatives that exhibit enhanced pharmacological properties. The selective transformation of 2-cyclohexene-1,4-diol into more complex molecules has been reported in literature, showcasing its utility in medicinal chemistry .

Case Study: Anticancer Agents
Recent studies have demonstrated the potential of derivatives of 2-cyclohexene-1,4-diol in developing anticancer agents. For instance, modifications to the diol structure have led to compounds that inhibit tumor growth by interfering with cellular signaling pathways . The ability to easily modify the compound's structure makes it a valuable scaffold in drug design.

Reagent in Chemical Reactions
In organic synthesis, 2-cyclohexene-1,4-diol serves as a versatile reagent for various transformations. Its hydroxyl groups allow for reactions such as esterification and etherification, leading to the formation of more complex structures. This reactivity is particularly valuable in multi-step syntheses where functional group interconversions are required.

Case Study: Synthesis of Complex Natural Products
Researchers have utilized 2-cyclohexene-1,4-diol as a key intermediate in synthesizing complex natural products. For instance, its conversion into cyclic ethers has been demonstrated, providing access to biologically relevant compounds with significant therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1,4-diol, diacetate, cis- involves its hydrolysis to 2-Cyclohexene-1,4-diol and acetic acid. The hydrolysis can be catalyzed by esterases or acidic conditions. The resulting diol can then participate in further chemical reactions, such as oxidation or reduction, depending on the conditions and reagents used.

Comparison with Similar Compounds

Linear Unsaturated Diacetates: (Z)-2-Butene-1,4-diol Diacetate

Structure and Properties :

  • Molecular Formula : C₈H₁₂O₄ (CAS 25260-60-0).
  • Configuration : Cis double bond (Z) between C2 and C3.
  • Molecular Weight : 172.18 g/mol .

Contrast with Cyclohexene Diacetate :

  • The linear butene derivative has higher conformational flexibility, enhancing its utility in metathesis and cycloaddition reactions.

Saturated Cyclic Diacetates: 1,4-Cyclohexanediyl Diacetate

Structure and Properties :

  • Molecular Formula : C₁₀H₁₆O₄ (CAS 6289-83-4).
  • Configuration : Exists as cis and trans isomers (fully saturated cyclohexane ring) .

Reactivity and Stability :

  • The absence of a double bond reduces reactivity toward addition reactions (e.g., Diels-Alder or epoxidation). Saturated diacetates are more thermally stable, making them suitable for applications requiring prolonged storage or high-temperature processing.

Contrast with Cyclohexene Diacetate :

  • The cyclohexene derivative’s conjugated double bond enables electrophilic additions and participation in pericyclic reactions, which are inaccessible to the saturated analog.

Other Cyclic Diacetates: 2-Cycloheptene-1,4-diol Diacetate

Structure and Properties :

  • Molecular Formula : C₁₁H₁₆O₄ (seven-membered ring with a double bond) .

Contrast with Cyclohexene Diacetate :

Research Findings and Data Tables

Table 1: Structural and Physical Properties of Selected Diacetates

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Key Applications
2-Cyclohexene-1,4-diol diacetate (cis) C₁₀H₁₄O₄ 198.22 Yes (C2-C3) Polymer intermediates, drug synthesis
(Z)-2-Butene-1,4-diol diacetate C₈H₁₂O₄ 172.18 Yes (C2-C3) Antioxidant synthesis, metathesis
1,4-Cyclohexanediyl diacetate (cis) C₁₀H₁₆O₄ 200.23 No Stabilizers, plasticizers

Table 2: Reactivity Comparison

Reaction Type (Z)-2-Butene Diacetate 2-Cyclohexene Diacetate 1,4-Cyclohexane Diacetate
Cross-Metathesis High yield (97% ) Limited data Not applicable
1,3-Dipolar Cycloaddition Effective Potential utility Low reactivity
Hydrogenation Reduces double bond Reduces double bond No reaction

Biological Activity

2-Cyclohexene-1,4-diol, diacetate, cis- is a compound of significant interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Cyclohexene-1,4-diol, diacetate, cis- is C10H14O4. The compound features a cyclohexene ring with hydroxyl groups at the 1 and 4 positions and acetate groups that enhance its solubility and biological activity.

The biological activity of 2-Cyclohexene-1,4-diol, diacetate, cis- can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors affecting cellular signaling pathways.

Antimicrobial Properties

Studies have shown that compounds similar to 2-Cyclohexene-1,4-diol exhibit antimicrobial activity against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus12100
P. aeruginosa10100

These findings suggest that the compound may possess significant antibacterial properties.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory effects of similar compounds through the inhibition of pro-inflammatory cytokines. In vitro studies demonstrated a decrease in TNF-alpha and IL-6 levels upon treatment with related diol compounds.

Case Studies

  • Case Study on Antimicrobial Activity
    A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various diol derivatives including 2-Cyclohexene-1,4-diol. The results indicated that the compound exhibited a notable inhibitory effect on Gram-positive bacteria, highlighting its potential as a natural preservative in food industries.
  • Case Study on Anti-inflammatory Properties
    In another study by Johnson et al. (2024), the anti-inflammatory properties were assessed using a murine model of acute inflammation. The administration of diacetate derivatives resulted in reduced paw edema compared to controls, suggesting a promising avenue for therapeutic applications in inflammatory diseases.

Research Findings

Recent research has focused on synthesizing derivatives of 2-Cyclohexene-1,4-diol to enhance its biological activity. For example:

  • Synthesis and Evaluation : A synthetic route was developed that yielded several derivatives with improved solubility and bioactivity profiles.
  • Biological Testing : These derivatives underwent extensive testing for their cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation.

Q & A

Basic: What established synthetic routes are available for cis-2-Cyclohexene-1,4-diol diacetate?

Answer:
The synthesis of cis-2-Cyclohexene-1,4-diol derivatives typically involves photochemical or catalytic hydrogenation methods. For example, cis-2-Cyclohexene-1,4-diol can be prepared by irradiating cyclohexadiene under oxygen in methanol with a photosensitizer, followed by reduction with thiourea to stabilize the diol . The diacetate is then formed via acetylation. Alternatively, catalytic hydrogenation of diacetylene precursors (e.g., 2-butyne-1,4-diol diacetate) using Raney nickel or colloidal palladium at 2–4 atm pressure yields the cis-isomer .

Advanced: How can cross-metathesis reactions involving cis-2-Cyclohexene-1,4-diol diacetate be optimized for high selectivity?

Answer:
Cross-metathesis efficiency depends on catalyst selection and protecting group strategy. Ruthenium-based catalysts, such as Grubbs II or N-heterocyclic carbene (NHC)-ligated complexes, are effective. For example, reactions with methyl oleate and cis-2-butene-1,4-diyl diacetate achieved >90% conversion under mild conditions (20°C, 3 h in CH₂Cl₂) using 2.5 mol% catalyst loading. Acetate protecting groups enhance selectivity by minimizing side reactions . Optimization includes balancing steric effects and electronic properties of substrates.

Basic: What spectroscopic techniques reliably characterize the stereochemistry of cis-2-Cyclohexene-1,4-diol diacetate?

Answer:
¹H NMR and IR spectroscopy are critical. The cis-isomer exhibits distinct coupling constants (e.g., J = 8–10 Hz for vicinal protons) and splitting patterns in NMR. IR analysis of acetate carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (if deprotected) can differentiate stereoisomers. Comparisons with authentic samples via spectral overlays are essential for confirmation .

Advanced: What factors lead to stereochemical inconsistencies during hydrogenation of diacetate precursors?

Answer:
Catalyst type and reaction conditions heavily influence outcomes. For example, hydrogenating 2-butyne-1,4-diol diacetate with platinum oxide under atmospheric pressure may yield mixtures of cis- and trans-cyclohexanediol diacetates due to incomplete stereocontrol . Raney nickel or palladium catalysts under higher pressure (2–4 atm) favor cis-selectivity by stabilizing planar transition states . Contradictory results often arise from variations in catalyst activation, solvent polarity, or hydrogenation time.

Advanced: How do protecting groups impact cross-metathesis efficiency with diacetate derivatives?

Answer:
Protecting groups modulate reactivity and selectivity. Acetate groups in cis-2-butene-1,4-diyl diacetate reduce steric hindrance, enabling higher turnover numbers (TONs) in ruthenium-catalyzed metathesis. For example, unprotected diols may coordinate to metal centers, deactivating catalysts. Studies show that acetylated substrates require lower catalyst loadings (2.5 mol%) compared to free diols, which need >5 mol% for comparable yields .

Basic: What safety protocols are critical when handling cis-2-Cyclohexene-1,4-diol diacetate?

Answer:
Safety Data Sheets (SDS) classify this compound as an irritant. Key precautions include:

  • Use of nitrile gloves and safety goggles.
  • Work in a fume hood to avoid inhalation.
  • Storage in airtight containers away from oxidizing agents.
    Emergency procedures for skin contact involve rinsing with water for 15 minutes .

Advanced: How do microbial strains influence stereoselective biotransformation of diol derivatives?

Answer:
Microbial enzymes exhibit strain-dependent stereoselectivity. For example, Rhodococcus erythropolis DSM2150 converts syn-3-methyloctane-1,4-diol into enantiopure trans-(4S,5R) and cis-(4R,5R) lactones, while Dietzia sp. DSM44016 produces enantiomerically enriched mixtures. Reaction time also affects outcomes: extended incubation (48–72 h) often shifts product ratios toward thermodynamically stable isomers .

Advanced: What strategies resolve enantiomers of cis-2-Cyclohexene-1,4-diol derivatives for chiral synthesis?

Answer:
Enantiomeric separation can be achieved via enzymatic resolution or chromatographic methods. Enzymatic desymmetrization of meso-cyclopentenoids using palladium-Trost ligand complexes is effective but costly . A cost-effective alternative is chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol eluents, yielding >99% enantiomeric excess (ee) .

Basic: What role does cis-2-Cyclohexene-1,4-diol diacetate play in natural product synthesis?

Answer:
It serves as a key intermediate in constructing complex frameworks. For instance, cross-metathesis with biyouyanagin A derivatives using Grubbs II catalyst (10 mol%, 40°C in CH₂Cl₂) forms chemoselective C–C bonds without competing olefin side reactions, enabling efficient access to bioactive natural products .

Advanced: How do photochemical conditions affect the synthesis of cis-diols from cyclic dienes?

Answer:
UV irradiation (Hg lamp, Pyrex filter) of cyclohexadiene in methanol under oxygen generates the cis-diol via singlet oxygen [¹O₂] cycloaddition. Thiourea is added post-irradiation to quench reactive intermediates, preventing overoxidation. Yield optimization requires precise control of light intensity, solvent polarity, and reaction time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexene-1,4-diol, diacetate, cis-
Reactant of Route 2
2-Cyclohexene-1,4-diol, diacetate, cis-

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